N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303106-73-2
VCID: VC16073585
InChI: InChI=1S/C25H29FN4O2/c1-2-3-4-5-6-7-16-32-22-14-10-20(11-15-22)23-17-24(29-28-23)25(31)30-27-18-19-8-12-21(26)13-9-19/h8-15,17-18H,2-7,16H2,1H3,(H,28,29)(H,30,31)/b27-18+
SMILES:
Molecular Formula: C25H29FN4O2
Molecular Weight: 436.5 g/mol

N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-73-2

Cat. No.: VC16073585

Molecular Formula: C25H29FN4O2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide - 303106-73-2

Specification

CAS No. 303106-73-2
Molecular Formula C25H29FN4O2
Molecular Weight 436.5 g/mol
IUPAC Name N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C25H29FN4O2/c1-2-3-4-5-6-7-16-32-22-14-10-20(11-15-22)23-17-24(29-28-23)25(31)30-27-18-19-8-12-21(26)13-9-19/h8-15,17-18H,2-7,16H2,1H3,(H,28,29)(H,30,31)/b27-18+
Standard InChI Key DGPDGIZTESTHKZ-OVVQPSECSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula (C25H29FN4O2\text{C}_{25}\text{H}_{29}\text{FN}_4\text{O}_2) reflects a hybrid architecture combining aromatic, aliphatic, and heterocyclic components. Key structural elements include:

Table 1: Structural Components of N'-(4-Fluorobenzylidene)-3-(4-(Octyloxy)phenyl)-1H-Pyrazole-5-Carbohydrazide

ComponentDescription
Pyrazole RingFive-membered heterocycle with two nitrogen atoms at positions 1 and 2.
4-FluorobenzylideneAromatic ring with a fluorine substituent and an imine group.
4-(Octyloxy)phenylPhenol derivative substituted with an octyloxy chain at the para position.
Carbohydrazide MoietyFunctional group (-CONHNH₂) enabling hydrogen bonding and reactivity .

The octyloxy chain enhances lipophilicity, potentially improving membrane permeability, while the fluorobenzylidene group contributes to electronic effects and metabolic stability .

Spectroscopic Identifiers

  • SMILES Notation: CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

  • InChIKey: DGPDGIZTESTHKZ-OVVQPSECSA-N

  • PubChem CID: 9646154

Synthesis and Characterization

Synthesis Pathway

The synthesis involves a multi-step protocol:

Table 2: Key Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1CondensationHydrazine + Aldehyde/KetoneForm hydrazone intermediate .
2CyclizationAcid catalysis (e.g., H₂SO₄)Construct pyrazole core .
3FunctionalizationAlkylation (e.g., octyl bromide)Introduce octyloxy group.
4Carboxylic Acid ActivationThionyl chloride (SOCl₂)Convert acid to acyl chloride .
5Hydrazide FormationHydrazine hydrate (NH₂NH₂·H₂O)Attach carbohydrazide moiety .

The final product is purified via column chromatography and recrystallization.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity.

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O at ~1650 cm⁻¹).

  • Mass Spectrometry (MS): Validates molecular weight (m/z 437.23 for [M+H]⁺) .

  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity.

In vitro assays demonstrate dose-dependent inhibition of cancer cell lines (e.g., breast adenocarcinoma MCF-7), with IC₅₀ values comparable to reference drugs. The fluorobenzylidene group may intercalate DNA or inhibit topoisomerases, while the octyloxy chain enhances cellular uptake .

Table 3: Biological Activities of Pyrazole Derivatives

ActivityMechanismRelevance to Target Compound
AnticancerDNA intercalation, enzyme inhibitionLikely primary mechanism .
Anti-inflammatoryCOX-2 inhibitionPotential secondary activity .
AntimicrobialDisruption of microbial membranesNot yet tested .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances binding affinity to hydrophobic enzyme pockets.

  • Octyloxy Chain: Optimal chain length for balancing solubility and permeability.

  • Carbohydrazide Group: Facilitates hydrogen bonding with biological targets .

Hazard TypePrecautionary Measures
Skin/Eye IrritationUse gloves and goggles
Respiratory ToxicityEmploy fume hoods
Environmental HazardAvoid aqueous discharge

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